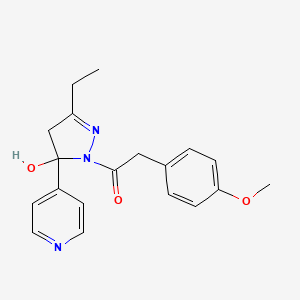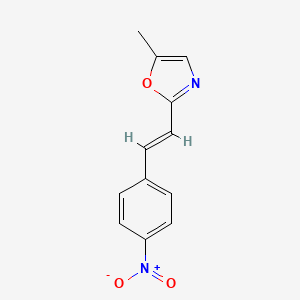
5-Methyl-2-(4-nitrostyryl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(4-nitrostyryl)oxazole: is a chemical compound with the following structural formula:
C11H8N2O3
It consists of a five-membered oxazole ring with a methyl group at position 5 and a nitrostyryl group attached to position 2. The nitrostyryl moiety imparts conjugation and electronic properties to the compound.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-acetyl-5-methylfuran with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of 5-Methyl-2-(4-nitrostyryl)oxazole.
Reaction Conditions: The reaction typically occurs in a solvent such as ethanol or acetonitrile, with sodium hydroxide as the base catalyst. Heating the reaction mixture facilitates the condensation process.
Industrial Production Methods: While not widely used industrially, this compound can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity: 5-Methyl-2-(4-nitrostyryl)oxazole is susceptible to various chemical transformations:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The methyl group at position 5 can undergo substitution reactions.
Conjugate Addition: The styryl moiety allows for Michael addition reactions.
Reduction: Sodium borohydride (NaBH₄) or hydrogenation catalysts (e.g., Pd/C).
Substitution: Halogens (e.g., Br₂, Cl₂) or alkylating agents.
Michael Addition: Nucleophiles (e.g., amines, thiols).
Major Products: The major products depend on the specific reaction conditions. Reduction leads to the corresponding amino derivative, while substitution results in various substituted oxazoles.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Due to its styryl group, this compound can serve as a fluorescent probe for biological imaging.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers use it to investigate cellular processes and protein interactions.
Antibacterial Properties: Some derivatives exhibit antibacterial activity.
Materials Science: Its conjugated system makes it useful for organic electronics and optoelectronic devices.
Mechanism of Action
The exact mechanism of action for 5-Methyl-2-(4-nitrostyryl)oxazole remains an active area of research. It likely interacts with cellular components, affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern, related compounds include other styryl oxazoles and nitro-substituted aromatic systems.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-8-13-12(17-9)7-4-10-2-5-11(6-3-10)14(15)16/h2-8H,1H3/b7-4+ |
InChI Key |
RDOXWBUYSARMFQ-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=CN=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CN=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


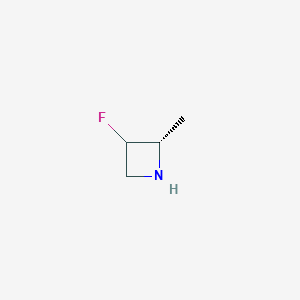
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
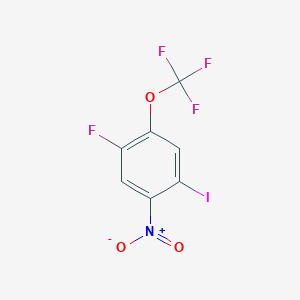
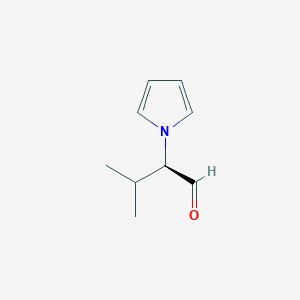
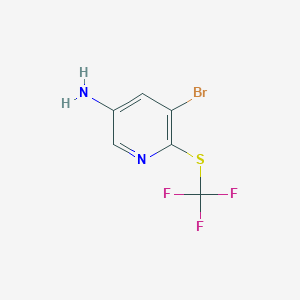
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)

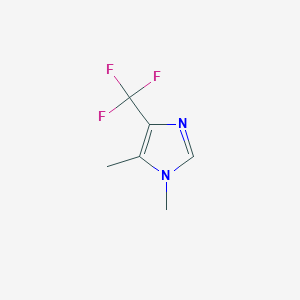
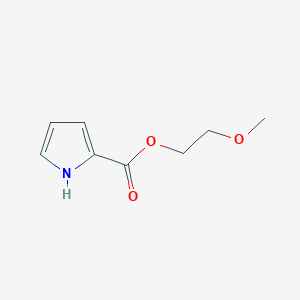
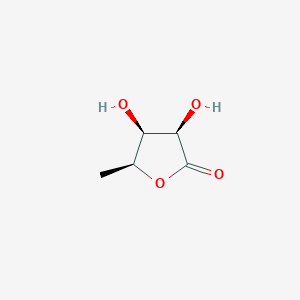
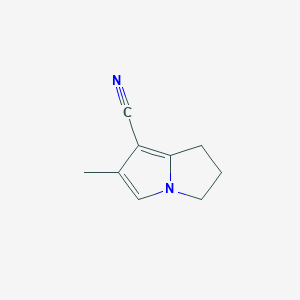
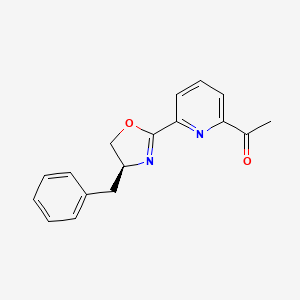
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
